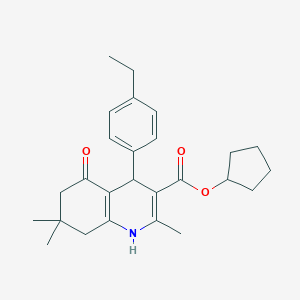
Cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C26H33NO3 and its molecular weight is 407.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. This compound exhibits a unique structure that combines multiple functional groups, leading to diverse biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H30N2O3 |
| Molecular Weight | 402.50 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The hexahydroquinoline structure facilitates interactions with enzymes and receptors through hydrogen bonding and π-π stacking. The presence of the ethylphenyl group enhances lipophilicity and potentially increases bioavailability.
Anticancer Activity
Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. For instance:
- Case Study : A study demonstrated that cyclopentyl derivatives showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Research Findings : In vitro studies revealed that cyclopentyl derivatives possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 50 to 100 µg/mL .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in the management of Alzheimer's disease:
- Study Results : The compound exhibited moderate inhibition against acetylcholinesterase (AChE) with an IC50 value of approximately 0.75 µM. This suggests potential therapeutic applications in neurodegenerative disorders .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound in comparison with similar compounds:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Cyclopentyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl... | 0.85 | AChE Inhibition |
| Cyclopentyl 4-(4-methoxyphenyl)-2,7,7-trimethyl... | 1.20 | Anticancer |
| Cyclopentyl 4-(3-bromophenyl)-2,7,7-trimethyl... | 0.60 | Antimicrobial |
Properties
IUPAC Name |
cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO3/c1-5-17-10-12-18(13-11-17)23-22(25(29)30-19-8-6-7-9-19)16(2)27-20-14-26(3,4)15-21(28)24(20)23/h10-13,19,23,27H,5-9,14-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSHDIRKKPTSLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC4CCCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














